molecular formula C6H16N2 B145313 N1,N2,N2-trimethyl-1,2-propanediamine CAS No. 138356-99-7

N1,N2,N2-trimethyl-1,2-propanediamine

Cat. No. B145313
M. Wt: 116.2 g/mol
InChI Key: SOIRNMUAUJFUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N2,N2-trimethyl-1,2-propanediamine, also known as TMD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMD is a diamine that contains two tertiary amine groups and a methyl group on each nitrogen atom. It is a colorless liquid with a strong odor and is soluble in water and organic solvents. TMD has a wide range of applications in various fields, including pharmaceuticals, polymers, and catalysis.

Mechanism Of Action

The mechanism of action of N1,N2,N2-trimethyl-1,2-propanediamine is not fully understood, but it is believed to involve the interaction of the tertiary amine groups with biological targets. N1,N2,N2-trimethyl-1,2-propanediamine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. This inhibition may contribute to the antitumor activity of N1,N2,N2-trimethyl-1,2-propanediamine by preventing the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

N1,N2,N2-trimethyl-1,2-propanediamine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N1,N2,N2-trimethyl-1,2-propanediamine can induce apoptosis, or programmed cell death, in cancer cells. N1,N2,N2-trimethyl-1,2-propanediamine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, N1,N2,N2-trimethyl-1,2-propanediamine has been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using N1,N2,N2-trimethyl-1,2-propanediamine in lab experiments is its high solubility in water and organic solvents, which allows for easy preparation of solutions. N1,N2,N2-trimethyl-1,2-propanediamine is also relatively stable under normal laboratory conditions, which makes it easy to handle and store. However, N1,N2,N2-trimethyl-1,2-propanediamine has a strong odor and can be toxic if ingested or inhaled, so appropriate safety precautions should be taken when handling the compound.

Future Directions

There are several potential future directions for research on N1,N2,N2-trimethyl-1,2-propanediamine. One area of interest is the development of N1,N2,N2-trimethyl-1,2-propanediamine-based drugs for cancer treatment. Further studies are needed to fully understand the mechanism of action of N1,N2,N2-trimethyl-1,2-propanediamine and its potential as a therapeutic agent. In addition, N1,N2,N2-trimethyl-1,2-propanediamine could be used as a building block in the synthesis of new polymers with unique properties. Finally, N1,N2,N2-trimethyl-1,2-propanediamine could be further investigated as a ligand in metal-mediated catalysis, where it has shown promising results in enhancing the reactivity and selectivity of the catalyst.

Synthesis Methods

N1,N2,N2-trimethyl-1,2-propanediamine can be synthesized by the reaction of 2,2-dimethyl-1,3-propanediamine with formaldehyde in the presence of a catalyst. The reaction proceeds through the Mannich reaction, which involves the nucleophilic addition of the amine to the carbonyl group of formaldehyde. The resulting product is then treated with acid to remove the protecting groups, yielding N1,N2,N2-trimethyl-1,2-propanediamine.

Scientific Research Applications

N1,N2,N2-trimethyl-1,2-propanediamine has been extensively studied for its potential applications in various fields. In pharmaceuticals, N1,N2,N2-trimethyl-1,2-propanediamine has been shown to exhibit antitumor activity and is being investigated as a potential drug candidate for cancer treatment. N1,N2,N2-trimethyl-1,2-propanediamine has also been used as a ligand in metal-mediated catalysis, where it has been shown to enhance the reactivity and selectivity of the catalyst. In addition, N1,N2,N2-trimethyl-1,2-propanediamine has been used as a building block in the synthesis of polymers with unique properties, such as high thermal stability and flame retardancy.

properties

CAS RN

138356-99-7

Product Name

N1,N2,N2-trimethyl-1,2-propanediamine

Molecular Formula

C6H16N2

Molecular Weight

116.2 g/mol

IUPAC Name

1-N,2-N,2-N-trimethylpropane-1,2-diamine

InChI

InChI=1S/C6H16N2/c1-6(5-7-2)8(3)4/h6-7H,5H2,1-4H3

InChI Key

SOIRNMUAUJFUMN-UHFFFAOYSA-N

SMILES

CC(CNC)N(C)C

Canonical SMILES

CC(CNC)N(C)C

Origin of Product

United States

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